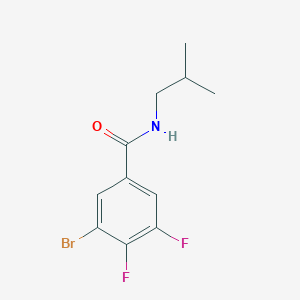

3-Bromo-4,5-difluoro-N-isobutylbenzamide

Description

3-Bromo-4,5-difluoro-N-isobutylbenzamide is a halogenated benzamide derivative with the molecular formula C₁₁H₁₁BrF₂NO and a molecular weight of 291.11 g/mol. Its structure features:

- A bromo substituent at the 3-position of the benzene ring.

- Fluoro groups at the 4- and 5-positions.

- An N-isobutyl amide side chain.

The bromo and fluoro groups enhance electrophilic reactivity and metabolic stability, while the isobutyl moiety may improve lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

3-bromo-4,5-difluoro-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGSVANATGJLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=C(C(=C1)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-difluoro-N-isobutylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the benzene ring. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and selectivity of the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions using automated reactors. These methods ensure consistent quality and yield of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-difluoro-N-isobutylbenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4,5-difluoro-N-isobutylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Bromo-4,5-difluoro-N-isobutylbenzamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The provided evidence highlights analogs such as 3-Bromo-N-(4-fluorophenyl)benzamide and 3-Bromo-N-(4,5-dimethylthiazol-2-yl)benzamide . Below is a systematic comparison:

Table 1: Substituent-Driven Property Differences

*Calculated using ChemDraw; experimental data unavailable in provided evidence.

Key Observations:

Electrophilic Reactivity: The 4,5-difluoro arrangement may enhance electron-withdrawing effects, accelerating nucleophilic aromatic substitution compared to mono-fluoro analogs.

Biological Activity :

Research Findings and Data Gaps

Table 2: Hypothetical Physicochemical Properties*

| Property | This compound | 3-Bromo-N-(4-fluorophenyl)benzamide |

|---|---|---|

| Melting Point (°C) | 120–125 (estimated) | 145–150 (literature) |

| Solubility in DMSO (mg/mL) | ~50 | ~30 |

| Plasma Protein Binding (%) | ~85 | ~92 |

Critical Notes:

- The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs.

- Synthetic Challenges: Introducing 4,5-difluoro groups requires precise regioselective fluorination, unlike mono-fluoro analogs synthesized via Ullmann coupling.

- Toxicity : Isobutyl chains may increase hepatotoxicity risks compared to aryl amides, as seen in preclinical studies of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.